molecular formula C11H16BrN5 B13526266 6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine

6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B13526266
M. Wt: 298.18 g/mol
InChI Key: CIUWHKWUQNNGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine is a substituted imidazo[4,5-b]pyridine derivative with a bromine atom at position 6 and a 3-(dimethylamino)propyl chain at position 2. Its molecular formula is C₁₁H₁₇BrN₆, and its molecular weight is 329.2 g/mol . This compound is cataloged as a chemical building block, indicating its utility in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H16BrN5

Molecular Weight

298.18 g/mol

IUPAC Name

6-bromo-3-[3-(dimethylamino)propyl]imidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C11H16BrN5/c1-16(2)4-3-5-17-10-9(15-11(17)13)6-8(12)7-14-10/h6-7H,3-5H2,1-2H3,(H2,13,15)

InChI Key

CIUWHKWUQNNGAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=N2)Br)N=C1N

Origin of Product

United States

Preparation Methods

Core Imidazo[4,5-b]pyridine Synthesis

The imidazo[4,5-b]pyridine scaffold is commonly synthesized via cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloesters, enabling ring closure to form the fused imidazole ring.

Typical synthetic route:

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution 2-Aminopyridine + α-haloketone (e.g., bromoacetone) Intermediate aminoketone derivative
2 Cyclization Base (e.g., K2CO3), heat Formation of imidazo[4,5-b]pyridine core
3 Bromination N-Bromosuccinimide (NBS) or elemental bromine Introduction of bromine at 6-position

This approach is supported by patent WO2017067848A1, which details methods for synthesizing substituted imidazo[4,5-b]pyridines with various functional groups, including bromine.

Introduction of the 3-(Dimethylamino)propyl Side Chain

The 3-position substitution with a 3-(dimethylamino)propyl group is typically achieved through nucleophilic substitution or reductive amination strategies.

Method A: Nucleophilic Substitution

  • Starting from 3-halo-imidazo[4,5-b]pyridine intermediate (e.g., 3-chloro or 3-bromo derivative).
  • Reaction with 3-(dimethylamino)propyl nucleophile (e.g., 3-(dimethylamino)propylamine or its salts).
  • Conditions: polar aprotic solvents (DMF, DMSO), base (e.g., K2CO3), moderate heating.

Method B: Reductive Amination

  • Reaction of 3-formyl-imidazo[4,5-b]pyridine with dimethylaminopropylamine.
  • Followed by reduction using sodium cyanoborohydride or catalytic hydrogenation.
  • Provides high selectivity and yield.

These methods are consistent with general synthetic practices for attaching amine-containing side chains to heterocycles, as described in various synthetic organic chemistry reviews.

Bromination Techniques

Selective bromination at the 6-position of the imidazo[4,5-b]pyridine ring is achieved using:

  • N-Bromosuccinimide (NBS) under mild conditions.
  • Direct bromine substitution using elemental bromine in acetic acid or halogenated solvents.

The choice of brominating agent and conditions is critical to avoid polybromination or side reactions, especially in the presence of sensitive amine groups.

Purification and Characterization

After synthesis, purification is typically performed by:

  • Column chromatography (silica gel) using gradients of ethyl acetate/hexane or methanol/dichloromethane.
  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
  • Characterization by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield Range (%) Notes
1 Formation of imidazo[4,5-b]pyridine core 2-Aminopyridine + α-haloketone, base, heat 60–85 Key cyclization step
2 Bromination at 6-position NBS or Br2, mild conditions 70–90 Selective mono-bromination
3 Attachment of 3-(dimethylamino)propyl side chain Nucleophilic substitution or reductive amination 50–80 Side chain introduction
4 Purification Chromatography, recrystallization Ensures high purity

Additional Notes from Patents and Literature

  • The patent WO2017067848A1 emphasizes the importance of controlling reaction conditions to maintain the integrity of sensitive substituents during synthesis.
  • Reduction methods using Fe/NH4Cl have been employed for selective nitro to amine conversions in related heterocyclic systems, which may be adapted if nitro precursors are used.
  • The presence of the dimethylamino group requires careful pH and solvent control to avoid protonation or side reactions during substitution steps.
  • Industrial scale-up may utilize continuous flow reactors for improved heat and mass transfer, enhancing yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the bromine position .

Scientific Research Applications

6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine is a chemical compound with a molecular weight of 298.18 g/mol and the molecular formula C11H16BrN5C_{11}H_{16}BrN_5 . It belongs to the imidazo[4,5-b]pyridine class, known for diverse pharmacological properties, making it applicable in medicinal chemistry.

Scientific Research Applications

The applications of 6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine are primarily in medicinal chemistry and drug development. Its potential as a therapeutic agent against various diseases, particularly those involving protein kinases, positions it as a valuable compound in pharmaceutical research. Furthermore, its unique structural features may lead to discoveries of new drug candidates targeting specific biological pathways.

Biological Activities

  • Compounds within the imidazo[4,5-b]pyridine family, including 6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine, have been studied for various biological activities.
  • They are known to possess anticancer and antiviral properties, making them candidates for therapeutic applications . The specific interactions of this compound with biological targets are an area of ongoing research, particularly concerning its potential as a protein kinase modulator.
  • Research indicates that compounds in this class may selectively inhibit certain protein kinases involved in cellular signaling pathways associated with cancer and inflammatory diseases. Further studies are required to elucidate its precise mechanisms of action and potential off-target effects.

Reactivity

The reactivity of 6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the dimethylamino group may engage in protonation or coordination with metal ions. These reactions can facilitate the synthesis of derivatives or analogs that may exhibit altered biological activities.

Synthesis

The synthesis of 6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine typically involves multi-step organic reactions.

Inhibiting properties

Numerous developments turned towards the inhibiting properties of the resulting compounds, and more especially as inhibitors of kinases, thus allowing applications in various health domains to fight cancers or nervous central system for instances . Furthermore, antimicrobial activities were also demonstrated .

Examples of Imidazo[4,5-b]pyridine Derivatives

Compound NameStructural FeaturesUnique Properties
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridineMethyl group instead of dimethylaminopropylPotentially different biological activity
6-Amino-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amineAmino group instead of bromoMay exhibit different pharmacological properties
6-Chloro-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amineChlorine substituentVariation in reactivity and biological activity

Mechanism of Action

The mechanism of action of 6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[4,5-b]pyridine scaffold is widely exploited in drug discovery due to its versatility in interacting with biological targets. Below is a detailed comparison of the target compound with structurally related derivatives:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 6-Bromo, 3-(3-dimethylaminopropyl) C₁₁H₁₇BrN₆ 329.2 Enhanced solubility (tertiary amine), kinase inhibitor potential .
3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)... 6-Bromo, 2-(1,2,3-thiadiazol-4-yl), piperazin-1-yl methylisoxazole C₁₈H₁₉BrN₈S 483.4 Kinase inhibition; thiadiazole enhances π-π stacking and hydrogen bonding .
6-Bromo-3-methyl-1H-imidazo[...] 6-Bromo, 3-methyl C₇H₆BrN₃O 244.05 Planar structure, hydrogen-bonded dimers (affects crystallinity) .
TRK Inhibitor (Patent) 6-(1-Methylpyrazol-4-yl), 3-(methoxybenzyl) C₂₂H₂₃N₇O₂ 441.5 Extended-release monohydrate formulation; improved stability vs. anhydrate .
3H-Imidazo[4,5-b]pyridin-2-amine (NSC 249322) Unsubstituted core C₆H₆N₄ 134.14 Base scaffold; minimal steric hindrance for derivatization .

Pharmacological Considerations

  • Solubility: The target compound’s dimethylaminopropyl group confers higher water solubility than methyl or allyl derivatives (e.g., ). However, it may still require salt formation for optimal bioavailability .
  • Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of the imidazo[4,5-b]pyridine core with 3-(dimethylamino)propyl halides. In contrast, thiadiazole-containing derivatives () require multi-step coupling reactions, increasing complexity .
  • Formulation : Unlike the TRK inhibitor in , the target compound lacks evidence of polymorph optimization. Its tertiary amine may support salt-based formulations for improved stability .

Key Differentiators

  • The 3-(dimethylamino)propyl chain distinguishes the target compound from simpler alkyl derivatives, balancing solubility and steric effects.
  • Bromine at position 6 is conserved across analogs, suggesting its critical role in target engagement (e.g., kinase hinge region binding) .
  • Thiadiazole () and pyrazole () substituents highlight the scaffold’s adaptability for diverse binding interactions.

Q & A

Q. Basic

  • X-ray crystallography : Determines bond lengths, angles, and hydrogen-bonding patterns. and report planar molecular geometries (r.m.s. deviation ≤0.017 Å) and dimerization via N–H···O hydrogen bonds (distance ~2.8 Å) .
  • ¹H/¹³C NMR : The dimethylamino group’s protons appear as a singlet (~δ 2.2–2.5 ppm), while aromatic protons resonate between δ 7.5–8.5 ppm.
  • FT-IR : Confirms N–H stretching (~3400 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) if present .

What computational approaches are recommended to predict hydrogen-bonding patterns and dimerization tendencies in the solid state?

Q. Advanced

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to simulate hydrogen-bonding interactions. Compare with crystallographic data (e.g., ’s dimerization energy ~25 kJ/mol) .
  • Molecular dynamics (MD) : Simulate packing arrangements in solvents like methanol to predict crystallization behavior.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in , slippage ~0.79 Å) .

What are the typical purification techniques for imidazo[4,5-b]pyridine derivatives post-synthesis?

Q. Basic

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:1 to 1:2) effectively separates impurities .
  • Recrystallization : Methanol or ethanol yields high-purity crystals (mp ~200–220°C, ).
  • HPLC : Useful for isolating isomers using C18 columns and acetonitrile/water gradients .

How do steric and electronic effects of the 3-[3-(dimethylamino)propyl] group influence reactivity in nucleophilic substitutions?

Advanced
The dimethylamino group is electron-donating (+I effect), increasing electron density at the adjacent carbon and reducing electrophilicity. Steric hindrance from the propyl chain may slow reactions at the 3-position. Substituent effects can be quantified via Hammett σ values or by comparing reaction rates with analogs (e.g., ’s 6-bromo vs. 7-bromo derivatives) .

What are the documented biological activities of structurally similar imidazo[4,5-b]pyridine derivatives?

Q. Basic

  • Kinase inhibition : Aurora A inhibitors (IC₅₀ ~10 nM, ) .
  • Antimicrobial activity : MIC values ≤5 µg/mL against Gram-positive bacteria ().
  • Receptor antagonism : Angiotensin-II and PAF antagonists () .

How can researchers design experiments to elucidate the role of the bromine atom in modulating binding affinity?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Synthesize analogs replacing bromine with Cl, I, or H. Test binding via SPR or ITC (e.g., ’s bromo vs. phenyl analogs) .
  • X-ray crystallography of protein-ligand complexes : Resolve halogen bonds between bromine and target residues (e.g., ’s Br···O interactions) .

What safety precautions are necessary when handling brominated imidazo[4,5-b]pyridine derivatives?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation ( warns about ignition risks) .
  • Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal.

What strategies optimize scalability for multi-step syntheses involving sensitive functional groups?

Q. Advanced

  • Protecting groups : Use Boc for amines () to prevent side reactions during alkylation .
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., bromination in ).
  • Process analytical technology (PAT) : Monitor reactions in real-time via FT-IR or Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.